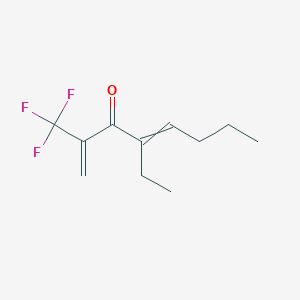
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a trifluoromethyl group, and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with ethyl and trifluoromethyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
- 4-Methyl-2-(trifluoromethyl)octa-1,4-dien-3-one
- 4-Ethyl-2-(difluoromethyl)octa-1,4-dien-3-one
- 4-Ethyl-2-(trifluoromethyl)hepta-1,4-dien-3-one
Comparison: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one stands out due to its specific combination of ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
特性
CAS番号 |
189028-40-8 |
|---|---|
分子式 |
C11H15F3O |
分子量 |
220.23 g/mol |
IUPAC名 |
4-ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one |
InChI |
InChI=1S/C11H15F3O/c1-4-6-7-9(5-2)10(15)8(3)11(12,13)14/h7H,3-6H2,1-2H3 |
InChIキー |
XUALHJZITHVGRS-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC)C(=O)C(=C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


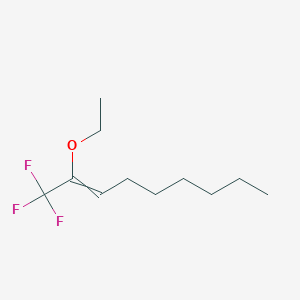
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
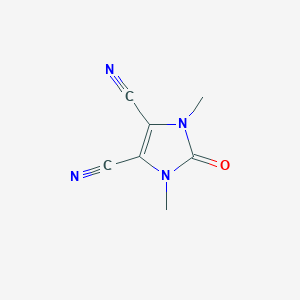
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
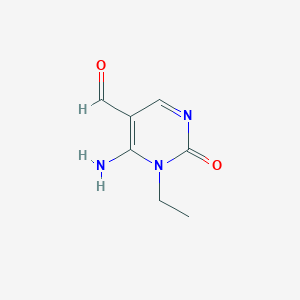
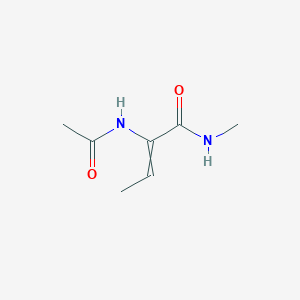
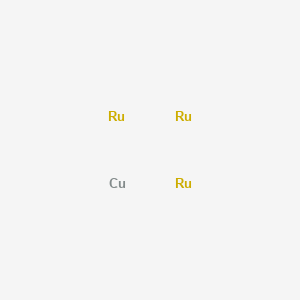
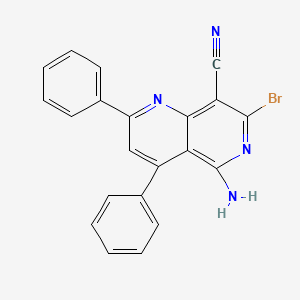
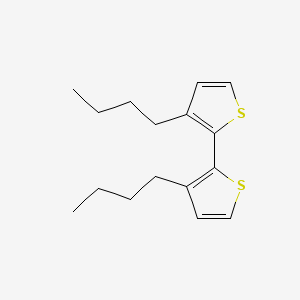
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
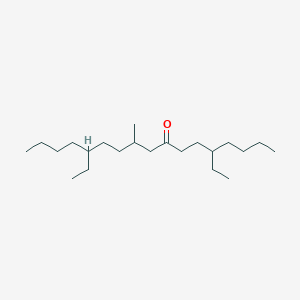
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

